Mono-2-ethyl-5-carboxypentyl terephthalate

Human Biomonitoring Exposure Assessment Toxicokinetics

MECPTP is the primary urinary metabolite of DEHTP, the major substitute plasticizer replacing ortho-phthalates. It serves as the definitive exposure biomarker, with near-universal detection in population studies. Its unique excretion in free, unconjugated form requires specific analytical validation that ortho-phthalate metabolites cannot substitute. Using less abundant metabolites results in data loss and exposure underestimation. Procure this high-purity standard to ensure your biomonitoring program achieves regulatory-grade accuracy, comparability, and minimal left-censored data.

Molecular Formula C16H20O6
Molecular Weight 308.33 g/mol
CAS No. 1684398-42-2
Cat. No. B8819387
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMono-2-ethyl-5-carboxypentyl terephthalate
CAS1684398-42-2
Molecular FormulaC16H20O6
Molecular Weight308.33 g/mol
Structural Identifiers
SMILESCCC(CCCC(=O)O)COC(=O)C1=CC=C(C=C1)C(=O)O
InChIInChI=1S/C16H20O6/c1-2-11(4-3-5-14(17)18)10-22-16(21)13-8-6-12(7-9-13)15(19)20/h6-9,11H,2-5,10H2,1H3,(H,17,18)(H,19,20)
InChIKeyBIQPFHSSQDGFTK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Mono-2-ethyl-5-carboxypentyl terephthalate (MECPTP, CAS 1684398-42-2) as the Primary Urinary Biomarker for DEHTP Exposure


Mono-2-ethyl-5-carboxypentyl terephthalate (MECPTP), also referred to as 5cx-MEPTP, is a specific, side-chain-oxidized monoester metabolite of the plasticizer di-2-ethylhexyl terephthalate (DEHTP) [1]. As a structural isomer of the ortho-phthalate DEHP, DEHTP is a major substitute plasticizer in consumer products and medical devices [2]. In humans, MECPTP is the predominant metabolite of DEHTP, making it the most sensitive and specific urinary biomarker for assessing human exposure to this chemical [1].

Why MECPTP Cannot Be Interchanged with its DEHP Analog MECPP or Other DEHTP Metabolites for Accurate Exposure Assessment


In scientific and regulatory contexts, substituting MECPTP with its direct structural analog mono-2-ethyl-5-carboxypentyl phthalate (MECPP) or other DEHTP metabolites leads to significant inaccuracies in exposure assessment. MECPP is the specific biomarker for di-2-ethylhexyl phthalate (DEHP) exposure, not DEHTP [1]. Although the compounds are structurally similar, their sources and toxicological profiles differ, making them non-interchangeable. Within the DEHTP pathway, while metabolites like 5OH-MEHTP are also formed, MECPTP is the dominant species, representing the majority of the excreted dose and providing the highest analytical sensitivity [2]. Using a less abundant metabolite would result in a higher frequency of non-detects and an underestimation of true population exposure to DEHTP [1].

Quantitative Differentiation of MECPTP from In-Class Analogs and Alternative Biomarkers


MECPTP vs. MECPP: Unconjugated Excretion Fraction Differentiates DEHTP and DEHP Exposure

In a direct head-to-head comparison of the unconjugated excretion fraction in U.S. adults, MECPTP demonstrates a significantly higher percentage of free, unconjugated species (98.8%) compared to its ortho-phthalate analog, MECPP (45.5%) [1]. This substantial difference in conjugation pattern has critical implications for analytical methodology, as it dictates the necessity for enzymatic deconjugation during sample preparation [1].

Human Biomonitoring Exposure Assessment Toxicokinetics

MECPTP as the Predominant DEHTP Metabolite: Dose Recovery and Biomonitoring Sensitivity

A controlled human oral dosing study (50 mg DEHTP, N=3) identified MECPTP (5cx-MEPTP) as the predominant urinary metabolite of DEHTP, representing a mean of 13.0% (range: 7.0-20.4%) of the applied dose [1]. This is substantially higher than the next most abundant metabolite, 5OH-MEHTP, which accounted for a mean of only 1.8% (range: 1.3-2.4%) of the dose [1]. This quantitative predominance directly translates into superior analytical sensitivity for exposure assessment.

Human Biomonitoring Metabolism Toxicokinetics

Comparative Population Biomonitoring: MECPTP Demonstrates Near-Universal Detection and Higher Concentrations than Co-Metabolite

In a representative U.S. population sample (NHANES 2015-2016, N=2970), MECPTP was detected in 99.9% of urine samples, surpassing the 96% detection frequency for its co-metabolite MEHHTP [1]. Furthermore, MECPTP concentrations were consistently higher than MEHHTP across all examined demographic groups (age, sex, race/ethnicity) [1]. This near-ubiquitous detection and higher absolute concentration make it a more reliable biomarker for assessing widespread background exposure to DEHTP [1].

Population Biomonitoring Exposure Assessment NHANES

Cross-Study Comparability: MECPTP Confirmed as Predominant DEHTP Metabolite Across Diverse Cohorts

The status of MECPTP as the predominant DEHTP metabolite is consistently observed across independent studies and diverse populations. In a pilot biomonitoring study (N=34), MECPTP was quantifiable in 94% of samples (median 0.9 μg/L), while other DEHTP metabolites (5OH-MEHTP, 5oxo-MEHTP, 2cx-MMHTP) were detected at rates of only 18-21% [1]. Similarly, in a study of Portuguese children (N=107), MECPTP was detected in 100% of samples, with 96% above the limit of quantification, while other minor metabolites were detected at lower rates and levels [2]. This cross-study validation underscores the compound's singular importance.

Human Biomonitoring Comparative Toxicology Exposure Science

Validated Application Scenarios for MECPTP (CAS 1684398-42-2) in Exposure Science and Public Health


Precision Exposure Assessment for Regulatory Biomonitoring Programs

Procurement of high-purity MECPTP analytical standard is essential for laboratories participating in or establishing population-level biomonitoring programs (e.g., U.S. NHANES, German GerES V). As the metabolite with 99.9% detection frequency and the highest urinary concentrations [1], MECPTP is the sole biomarker that can provide accurate, low-bias estimates of DEHTP exposure for risk assessment and regulatory decision-making. Using less abundant metabolites would compromise data quality and comparability [2].

Epidemiological Studies on Phthalate Replacement Chemicals and Human Health

MECPTP is the definitive biomarker for investigating associations between DEHTP exposure and health outcomes in large cohort studies. Its high detection frequency (94-100%) across diverse populations ensures minimal left-censored data, which is a critical advantage for robust statistical modeling of health effects [1]. This compound is specifically indicated for studies exploring the health implications of the global transition from ortho-phthalates to replacement plasticizers like DEHTP [2].

Method Development and Validation for LC-MS/MS Urine Analysis

The unique toxicokinetic profile of MECPTP, namely its excretion in nearly 100% unconjugated (free) form, dictates a specific analytical workflow that differs from its ortho-phthalate analog MECPP (45.5% free) [1]. Analytical laboratories developing methods for DEHTP exposure assessment require MECPTP reference standard to validate the necessity (or lack thereof) of an enzymatic deconjugation step, thereby ensuring method accuracy, throughput, and comparability with established protocols [2].

Benchmarking and Trend Analysis of Emerging Chemical Exposures

For researchers tracking temporal trends in chemical exposure, MECPTP is the key analyte. Urinary concentrations of MECPTP showed a significant upward trend from 2000 to 2016 in U.S. adults, contrasting with the downward trend for the DEHP analog MECPP [1]. This distinct trend makes MECPTP an indispensable standard for any study aiming to document the increasing human exposure to DEHTP as it replaces regulated ortho-phthalates in the marketplace [1].

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